[4-(2-NAPHTHYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE
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Overview
Description
4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a naphthylmethyl group, and a pyridylmethanone group, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the naphthylmethyl and pyridylmethanone groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the efficient synthesis of piperazine derivatives . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yields and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical applications.
Scientific Research Applications
4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-nociceptive agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. For instance, it acts as an EGFR inhibitor, binding to the active site of the receptor and preventing its activation . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share a similar piperazine ring structure but differ in their substituents.
Pyrrolidine Derivatives: These compounds have a five-membered ring structure and are used in various medicinal applications.
Uniqueness
4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE is unique due to its combination of a naphthylmethyl group and a pyridylmethanone group, which confer specific biological activities and chemical reactivity. Its ability to inhibit EGFR and its potential anti-inflammatory properties make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSOUUXKPQQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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